REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1C=O.[C:11](=O)([O-])[O-].[K+].[K+].CN(C=O)C.[CH2:22]([O:24][C:25](=[O:28])[CH2:26][SH:27])[CH3:23]>O>[CH2:22]([O:24][C:25]([C:26]1[S:27][C:3]2[CH:6]=[C:7]([F:10])[CH:8]=[CH:9][C:2]=2[CH:11]=1)=[O:28])[CH3:23] |f:1.2.3|
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Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
272 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1260 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
236 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CS)=O
|
Name
|
|
Quantity
|
4200 mL
|
Type
|
solvent
|
Smiles
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O
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at 90° C. for 4 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
|
Type
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EXTRACTION
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Details
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the solution was extracted with ethyl acetate (3×1500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined extracts dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
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Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was flash-chromatographed (eluent-ethyl acetate (1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |